molecular formula C11H19N3O2S B4771287 N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4771287
M. Wt: 257.35 g/mol
InChI Key: YXBOYSPMHBPSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a sulfonamide compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.

Mechanism of Action

N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide is believed to exert its pharmacological effects through the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body and is also important for the functioning of the central nervous system. By inhibiting carbonic anhydrase, N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide may modulate neurotransmitter release and improve neuronal function.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties. N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is that it is relatively new and has not yet been extensively studied in humans.

Future Directions

There are several future directions for research on N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a diagnostic tool for the detection of carbonic anhydrase activity in the body. Additionally, N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide may have applications in other fields of research such as cancer and cardiovascular disease. Further studies are needed to fully understand the potential of this compound.

Scientific Research Applications

N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that N-cycloheptyl-1-methyl-1H-pyrazole-4-sulfonamide has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cycloheptyl-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-14-9-11(8-12-14)17(15,16)13-10-6-4-2-3-5-7-10/h8-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOYSPMHBPSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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